Thiophene, 2,3,4-triethyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene, 2,3,4-triethyl is a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Vorbereitungsmethoden
The synthesis of thiophene derivatives, including thiophene, 2,3,4-triethyl, can be achieved through various methods. Common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives.
Paal–Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents.
Fiesselmann Synthesis: This involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Analyse Chemischer Reaktionen
Thiophene, 2,3,4-triethyl can undergo various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Thiophene, 2,3,4-triethyl has several applications in scientific research:
Wirkmechanismus
The mechanism of action of thiophene, 2,3,4-triethyl depends on its specific application. In medicinal chemistry, thiophene derivatives can interact with various molecular targets, such as enzymes and receptors, to exert their effects. For example, some thiophene derivatives act as voltage-gated sodium channel blockers, which can influence nerve signal transmission .
Vergleich Mit ähnlichen Verbindungen
Thiophene, 2,3,4-triethyl can be compared with other thiophene derivatives, such as:
Thiophene, 2,5-dimethyl: This compound has two methyl groups attached to the 2nd and 5th positions of the thiophene ring.
Thiophene, 3,4-dimethyl: This compound has two methyl groups attached to the 3rd and 4th positions of the thiophene ring.
Thiophene, 2,3,5-trimethyl: This compound has three methyl groups attached to the 2nd, 3rd, and 5th positions of the thiophene ring.
Eigenschaften
CAS-Nummer |
917569-11-0 |
---|---|
Molekularformel |
C10H16S |
Molekulargewicht |
168.30 g/mol |
IUPAC-Name |
2,3,4-triethylthiophene |
InChI |
InChI=1S/C10H16S/c1-4-8-7-11-10(6-3)9(8)5-2/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
GMRJUBWVJSMUQV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CSC(=C1CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.